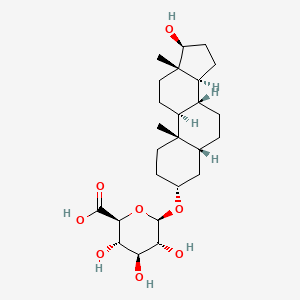

3-alpha-Androstanediol glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

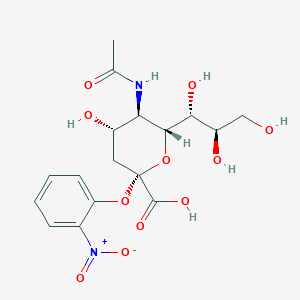

3-alpha-Androstanediol glucuronide is a metabolite formed from human androgens, which are compounds involved in the development and maintenance of sexual characteristics. It is formed by the glucuronidation of dihydrotestosterone and has been proposed as a means of measuring androgenic activity . In women, the adrenal steroids dehydroepiandrosterone sulfate, androstenedione, and dehydroepiandrosterone are the major precursors of plasma this compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 3-alpha-Androstanediol glucuronide involves the glucuronidation of dihydrotestosterone. This process can be carried out by incubating dihydrotestosterone with glucuronidase, followed by extraction and sequential chromatography . The reaction conditions typically involve the use of high-pressure liquid chromatography to separate the medium and confirm the production of the glucuronide .

Industrial Production Methods: the general approach would involve large-scale glucuronidation reactions using dihydrotestosterone as the starting material and employing similar techniques as those used in laboratory settings, such as high-pressure liquid chromatography and glucuronidase hydrolysis .

Análisis De Reacciones Químicas

Types of Reactions: 3-alpha-Androstanediol glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. The glucuronidation process itself is a type of substitution reaction where a glucuronic acid moiety is added to dihydrotestosterone .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include glucuronidase for hydrolysis and high-pressure liquid chromatography for separation and purification . The reaction conditions typically involve incubation at specific temperatures and pH levels to ensure optimal enzyme activity .

Major Products Formed: The major product formed from the glucuronidation of dihydrotestosterone is this compound itself. Other minor products may include various isomers and derivatives of the glucuronide .

Aplicaciones Científicas De Investigación

3-alpha-Androstanediol glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a marker of target tissue cellular action and correlates with the level of 5-alpha-reductase activity in the skin . This makes it a valuable tool for studying androgen metabolism and its effects on the body.

In medicine, this compound is used as a clinical marker of androgen action in peripheral tissues . It is also used in research to study conditions such as idiopathic hirsutism, where elevated levels of the glucuronide are observed . Additionally, it has applications in the study of androgenic activity in women, where it serves as a marker for measuring androgen levels .

Mecanismo De Acción

The mechanism of action of 3-alpha-Androstanediol glucuronide involves its role as a marker of androgen metabolism. It correlates with the level of 5-alpha-reductase activity, which converts testosterone and 3-alpha-Androstanediol to dihydrotestosterone in the skin . The concentrations of this compound are associated with the level of cutaneous androgen metabolism, making it a useful indicator of androgenic activity .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to 3-alpha-Androstanediol glucuronide include 3-beta-Androstanediol, androsterone glucuronide, and etiocholanolone glucuronide . These compounds are also metabolites of androgens and share similar structures and functions.

Uniqueness: What sets this compound apart from these similar compounds is its specific role as a marker of 5-alpha-reductase activity and its correlation with cutaneous androgen metabolism . This makes it particularly valuable in studies related to skin androgen metabolism and conditions such as idiopathic hirsutism .

Propiedades

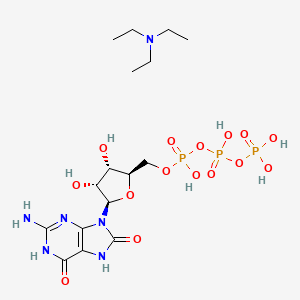

Fórmula molecular |

C25H40O8 |

|---|---|

Peso molecular |

468.6 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C25H40O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,23-,24+,25+/m1/s1 |

Clave InChI |

GYNWSIBKBBWJJW-PAXPDMBVSA-N |

SMILES isomérico |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

SMILES canónico |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide](/img/structure/B13840139.png)

![3-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13840178.png)